5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride
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Overview
Description
5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClF2N and a molecular weight of 199.66 g/mol . This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring, along with an amine group and a hydrochloride salt.
Preparation Methods
The synthesis of 5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Fluorination: Introduction of fluorine atoms into the cyclohexane ring.
Methylation: Addition of methyl groups to the cyclohexane ring.
Amination: Introduction of the amine group.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5,5-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
5,5-Difluoro-2,2-dimethylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
2,2-Dimethylcyclohexan-1-amine hydrochloride: Lacks the fluorine atoms, which may affect its chemical and biological properties.
The uniqueness of this compound lies in the presence of both fluorine atoms and the amine group, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
5,5-difluoro-2,2-dimethylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-7(2)3-4-8(9,10)5-6(7)11;/h6H,3-5,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYMQQPGJKJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1N)(F)F)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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